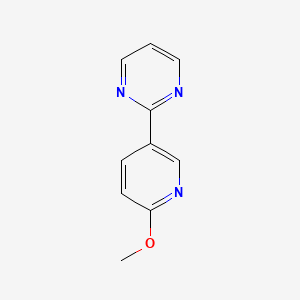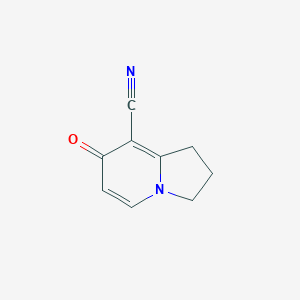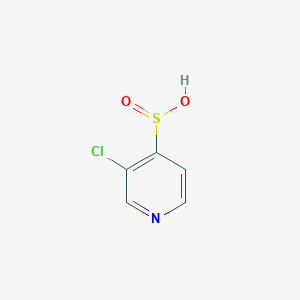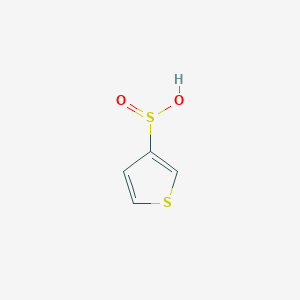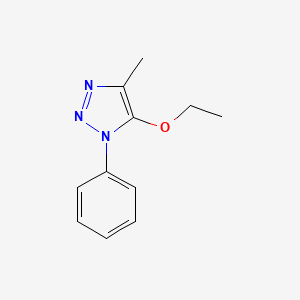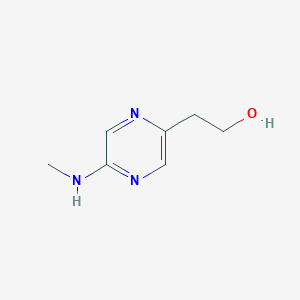
2-(5-(Methylamino)pyrazin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Methylamino)pyrazin-2-yl)ethanol is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-(5-(Methylamino)pyrazin-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrazine with methylamine, followed by the reduction of the resulting intermediate to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
2-(5-(Methylamino)pyrazin-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring, leading to the formation of diverse derivatives.
Scientific Research Applications
2-(5-(Methylamino)pyrazin-2-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-(Methylamino)pyrazin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
2-(5-(Methylamino)pyrazin-2-yl)ethanol can be compared with other pyrazine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share similar structural features but differ in their biological activities and applications
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its diverse chemical reactions, wide range of applications, and unique mechanism of action make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-[5-(methylamino)pyrazin-2-yl]ethanol |
InChI |
InChI=1S/C7H11N3O/c1-8-7-5-9-6(2-3-11)4-10-7/h4-5,11H,2-3H2,1H3,(H,8,10) |
InChI Key |
NZYVBGDYXDUNJD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B13111585.png)
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)

![Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13111609.png)
![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)

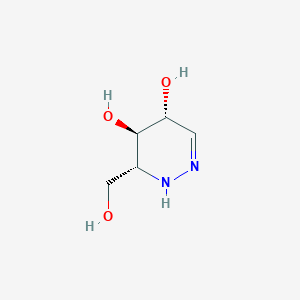
![2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide](/img/structure/B13111627.png)
